Reduced Hydrogen Peroxide Degradation in TiN Etching vs. TMAH: Process Stability Evidence for Semiconductor Manufacturing
In TiN etching applications with hydrogen peroxide at 45°C, choline hydroxide demonstrates significantly slower H₂O₂ degradation compared to tetramethylammonium hydroxide (TMAH). At 8.0 wt% H₂O₂ loading with comparable pH conditions (pH ≈ 8.0 at 45°C), TMAH-based formulations exhibit an H₂O₂ degradation rate of 0.071%/hr, whereas choline hydroxide formulations degrade at 0.058%/hr—an absolute reduction of 0.013%/hr . At 9.6 wt% H₂O₂ loading, TMAH degradation reaches 0.148%/hr versus 0.098%/hr for choline hydroxide, representing a 34% lower degradation rate [1]. This reduced H₂O₂ consumption translates directly to extended bath life and improved process consistency.
| Evidence Dimension | H₂O₂ degradation rate in TiN etching solution |
|---|---|
| Target Compound Data | 0.058%/hr (8.0% H₂O₂); 0.098%/hr (9.6% H₂O₂) |
| Comparator Or Baseline | TMAH: 0.071%/hr (8.0% H₂O₂); 0.148%/hr (9.6% H₂O₂) |
| Quantified Difference | 18% lower at 8.0% H₂O₂; 34% lower at 9.6% H₂O₂ |
| Conditions | TiN etching with H₂O₂, 45°C, 24 hr average degradation measurement |
Why This Matters
For semiconductor manufacturers, 34% lower H₂O₂ degradation directly reduces chemical replenishment frequency and improves etch uniformity over extended bath lifetimes, lowering total cost of ownership.
- [1] Zhou, H., Zhang, K., Yan, A. Y., White, V., Maus, R., & Griot, T. (2023). New Quaternary Amines and Solvents for Photoresist Developing and Stripping Applications. Solid State Phenomena, 318–324. View Source
